N-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}adamantane-1-carboxamide
Description
N-{3,5-dioxo-4-azatricyclo[5.2.1.0²⁶]dec-8-en-4-yl}adamantane-1-carboxamide is a structurally complex molecule featuring a tricyclic core fused with an adamantane moiety. The adamantane group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-17-15-13-1-2-14(6-13)16(15)18(24)22(17)21-19(25)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,10-16H,3-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZQPOBODIBCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5C6CC(C5C4=O)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3,5-Dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C_{12}H_{13}N_{3}O_{3}
- Molecular Weight : 241.25 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with this compound. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act on various receptors in the central nervous system, enhancing neuroprotective signaling pathways.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in cancer cells.
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Analysis :
- Ring System Variations: The target compound’s 5.2.1.0²⁶ tricyclic core differs from the 5.2.2.0²⁶ system in , which introduces a larger ring and alters strain and reactivity.
- Functional Groups : The adamantane carboxamide in the target compound contrasts with the acetate group in , which may lower metabolic stability due to ester susceptibility to hydrolysis .
Adamantane Carboxamide Derivatives with Divergent Cores
Table 2: Adamantane-Based Analogues
Analysis :
- Simpler Analogues : N-(4-ethoxyphenyl)-1-adamantanecarboxamide () lacks the tricyclic system, resulting in lower molecular weight and likely higher bioavailability. The ethoxyphenyl group may enhance π-π stacking interactions in biological targets .
- Thioamide Derivatives : The compound in incorporates a thioamide and benzoylhydrazine, which could improve metal-binding capacity or alter pharmacokinetics compared to the target compound’s lactam-based structure .
Mechanochemical and Polymer-Related Analogues
The compound in -bromo-2-methyl-propionic acid 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0²⁶]dec-8-en-4-yl) ethyl ether, shares the 5.2.1.0²⁶ tricyclic core but includes a bromo-propionate group for polymerization initiation. This highlights the versatility of the tricyclic system in diverse applications, where the adamantane group in the target compound might instead confer steric bulk for receptor binding .
Theoretical and Experimental Insights
- Electronic Effects: ’s DFT studies on nitro-pyridines suggest that substituent placement (e.g., nitro vs. amino groups) significantly impacts bond lengths and charge distribution.
- Thermal Properties : reports a melting point of 158–160°C for its thioamide derivative, suggesting that the target compound’s lactam and adamantane groups may similarly contribute to high thermal stability .
Q & A
Q. What are the common synthetic routes for N-{3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-en-4-yl}adamantane-1-carboxamide and its derivatives?
Synthesis typically involves multi-step pathways:
- Step 1 : Preparation of the tricyclic 3,5-dioxo-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core via cycloaddition or ring-closing metathesis reactions.
- Step 2 : Functionalization of adamantane-1-carboxylic acid using activating agents like thionyl chloride.
- Step 3 : Amide coupling between the tricyclic amine and activated adamantane derivative using reagents such as HATU or DCC in solvents like DMF .
- Key Considerations : Reaction temperature (often 0–25°C), inert atmosphere, and purification via column chromatography.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing adamantane’s rigid structure and the tricyclic core’s stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₈H₂₀N₂O₃).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic system and adamantane linkage .
Q. What preliminary biological activities have been observed for similar adamantane-carboxamide derivatives?
- Antiviral Activity : Adamantane derivatives inhibit viral entry (e.g., influenza A M2 proton channels) .
- Anticancer Potential : Triazole-adamantane hybrids show cytotoxicity via apoptosis induction in cancer cell lines (e.g., IC₅₀ values <10 μM in HeLa cells) .
- Neuroprotective Effects : Rigid adamantane frameworks may modulate neurotransmitter receptors (e.g., NMDA) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcomes during the synthesis of this compound’s derivatives?
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry in azatricyclo core formation .
- Thermal Control : Adjust reaction temperatures (e.g., 150°C in sealed tubes for cyclization) to favor specific diastereomers .
- Crystallization-Driven Resolution : Recrystallize intermediates in polar aprotic solvents (e.g., DMSO/water mixtures) to isolate desired stereoisomers .
Q. How should conflicting data regarding the compound’s biological efficacy across different studies be analyzed?
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) that may alter potency .
- Dosage-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized protocols to minimize batch-to-batch variability.
- Metabolic Stability : Assess compound degradation in cell media (e.g., via LC-MS) to account for false negatives .
Q. What strategies are effective in identifying the molecular targets of this compound in antiviral research?
- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from viral lysates .
- Docking Simulations : Screen against viral protein databases (e.g., PDB) to predict interactions with targets like neuraminidase or RNA polymerases .
- CRISPR-Cas9 Knockout : Identify host factors essential for antiviral activity by gene-editing candidate pathways (e.g., interferon signaling) .
Q. What methodologies resolve contradictions in crystallographic data for the azatricyclo core?
- Multi-Temperature Crystallography : Collect data at 100 K and 298 K to assess thermal motion and confirm bond angles .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate anomalies .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of adamantane-carboxamide derivatives?
- Solvent System Screening : Test solubility in DMSO, THF, and aqueous buffers at pH 4–9 to identify pH-dependent aggregation .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in "soluble" samples that may skew bioactivity data .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Azatricyclo Core Formation
Q. Table 2: Comparative Bioactivity of Adamantane Derivatives
| Derivative | Target | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| Triazole-adamantane | HPV E6 oncoprotein | 2.1 | HeLa | |
| Azatricyclo-adamantane | Influenza A M2 | 0.8 | MDCK |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
